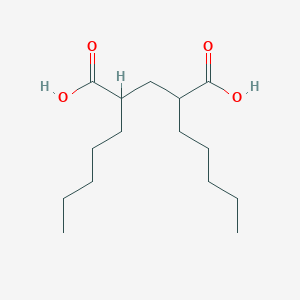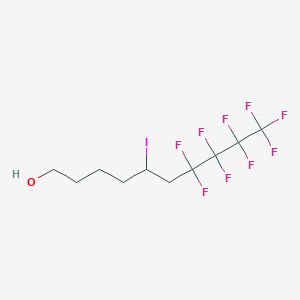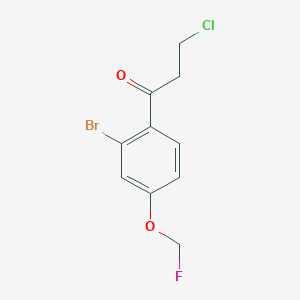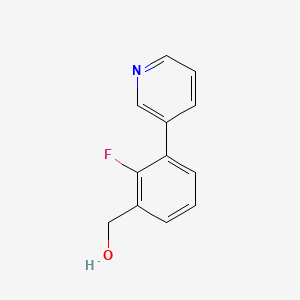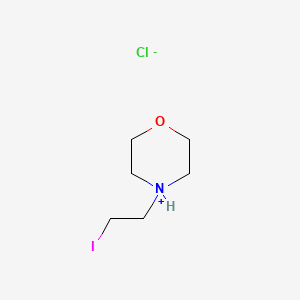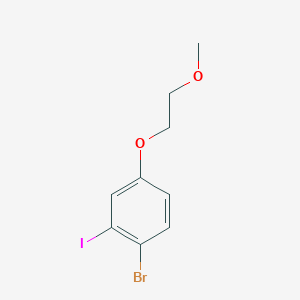
(4-(4-Methyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(4-Methyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a trifluoromethyl group and a pyrazolyl group. The unique structure of this compound makes it a valuable candidate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Methyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:
Formation of the Pyrazolyl Intermediate: The synthesis begins with the preparation of the 4-methyl-1H-pyrazole intermediate. This can be achieved through the reaction of hydrazine with 4-methyl-3-penten-2-one under acidic conditions.
Introduction of the Trifluoromethyl Group: The next step involves the introduction of the trifluoromethyl group to the phenyl ring. This can be done using a trifluoromethylation reagent such as trifluoromethyl iodide in the presence of a suitable catalyst.
Coupling with Boronic Acid: Finally, the pyrazolyl and trifluoromethyl-substituted phenyl intermediate is coupled with boronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction is typically carried out in the presence of a base such as potassium carbonate and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(4-Methyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Borane or borohydride derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-(4-Methyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-cancer drugs.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (4-(4-Methyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays. In medicinal chemistry, the compound’s ability to inhibit enzymes by binding to their active sites is of particular interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Lacks the trifluoromethyl and pyrazolyl groups, making it less versatile in certain applications.
(4-Trifluoromethylphenyl)boronic Acid: Similar structure but lacks the pyrazolyl group, which may affect its reactivity and binding properties.
(4-Methyl-1H-pyrazol-1-yl)boronic Acid: Lacks the trifluoromethyl group, which can influence its chemical behavior and applications.
Uniqueness
(4-(4-Methyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both the trifluoromethyl and pyrazolyl groups. These substituents enhance its reactivity and make it a valuable compound for a wide range of chemical and biological applications.
Propriétés
Formule moléculaire |
C11H10BF3N2O2 |
|---|---|
Poids moléculaire |
270.02 g/mol |
Nom IUPAC |
[4-(4-methylpyrazol-1-yl)-3-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H10BF3N2O2/c1-7-5-16-17(6-7)10-3-2-8(12(18)19)4-9(10)11(13,14)15/h2-6,18-19H,1H3 |
Clé InChI |
PGLRODUQRYTBKX-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1)N2C=C(C=N2)C)C(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


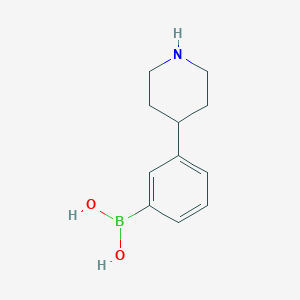
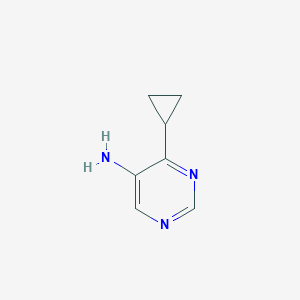
![{4-[5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy]phenyl}methanol](/img/structure/B14074244.png)
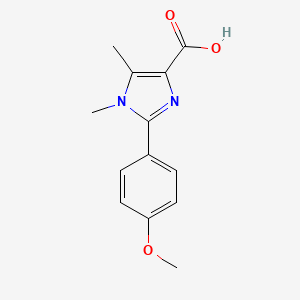
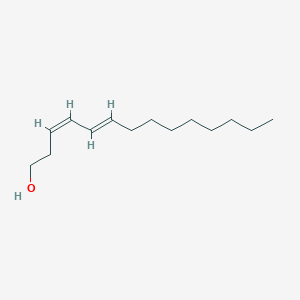
![1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-ethyl-5-fluoro-2-methoxybenzene](/img/structure/B14074272.png)
